Cas no 496056-53-2 (4-(m-tolylmethyl)piperidine)

4-(m-tolylmethyl)piperidine 化学的及び物理的性質
名前と識別子
-
- 4-(3-METHYL-BENZYL)-PIPERIDINE
- 4-(3-methylbenzyl)piperidine
- 4-[(3-methylphenyl)methyl]piperidine
- 4-(3-methyl-benzyl)piperidine
- 4-(m-methylbenzyl)piperidine
- AB21595
- AG-F-66017
- CTK4J1434
- KB-237970
- SureCN3958847
- SCHEMBL3958847
- RIMFOUPCWRHPHG-UHFFFAOYSA-N
- DTXSID00457212
- CS-0280470
- 496056-53-2
- EN300-1275778
- AKOS011515667
- 4-(m-tolylmethyl)piperidine
-
- MDL: MFCD05189924
- インチ: 1S/C13H19N/c1-11-3-2-4-13(9-11)10-12-5-7-14-8-6-12/h2-4,9,12,14H,5-8,10H2,1H3
- InChIKey: RIMFOUPCWRHPHG-UHFFFAOYSA-N
- ほほえんだ: N1CCC(CC2C=CC=C(C)C=2)CC1
計算された属性
- せいみつぶんしりょう: 189.15200
- どういたいしつりょう: 189.151749610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 密度みつど: 0.96
- ふってん: 298.3°C at 760 mmHg
- フラッシュポイント: 137.1°C
- 屈折率: 1.525
- PSA: 12.03000
- LogP: 2.86590
4-(m-tolylmethyl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM179182-1g |
4-(3-methylbenzyl)piperidine |
496056-53-2 | 95% | 1g |
$220 | 2023-01-19 | |
Enamine | EN300-1275778-250mg |
4-[(3-methylphenyl)methyl]piperidine |
496056-53-2 | 250mg |
$513.0 | 2023-10-01 | ||
Enamine | EN300-1275778-5000mg |
4-[(3-methylphenyl)methyl]piperidine |
496056-53-2 | 5000mg |
$1614.0 | 2023-10-01 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97297-5G |
4-(m-tolylmethyl)piperidine |
496056-53-2 | 95% | 5g |
¥ 3,841.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97297-10G |
4-(m-tolylmethyl)piperidine |
496056-53-2 | 95% | 10g |
¥ 6,402.00 | 2023-04-13 | |
Alichem | A129004274-1g |
4-(3-Methylbenzyl)piperidine |
496056-53-2 | 95% | 1g |
$400.00 | 2023-09-01 | |
Chemenu | CM179182-5g |
4-(3-methylbenzyl)piperidine |
496056-53-2 | 95% | 5g |
$704 | 2021-08-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97297-1G |
4-(m-tolylmethyl)piperidine |
496056-53-2 | 95% | 1g |
¥ 1,280.00 | 2023-04-13 | |
Enamine | EN300-1275778-50mg |
4-[(3-methylphenyl)methyl]piperidine |
496056-53-2 | 50mg |
$468.0 | 2023-10-01 | ||
Enamine | EN300-1275778-1000mg |
4-[(3-methylphenyl)methyl]piperidine |
496056-53-2 | 1000mg |
$557.0 | 2023-10-01 |
4-(m-tolylmethyl)piperidine 関連文献
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
4-(m-tolylmethyl)piperidineに関する追加情報
4-(m-Tolylmethyl)Piperidine: A Comprehensive Overview
4-(m-Tolylmethyl)Piperidine, also known by its CAS number 496056-53-2, is a fascinating compound with a rich chemical structure and diverse applications. This compound belongs to the broader class of piperidines, which are six-membered cyclic amines widely used in pharmaceuticals, agrochemicals, and materials science. The m-tolylmethyl substituent attached to the piperidine ring introduces unique electronic and steric properties, making it a valuable molecule for both academic research and industrial applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-(m-tolylmethyl)Piperidine through various methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise control over the substitution pattern on the aromatic ring. This has been particularly useful in tailoring the compound's properties for specific applications. For instance, researchers have explored the use of this compound as a building block in drug design, where its rigid structure and hydrophobic nature make it an ideal candidate for targeting specific biological pathways.
The structural versatility of 4-(m-tolylmethyl)Piperidine has also led to its application in materials science. Recent studies have demonstrated its potential as a precursor for advanced polymers and high-performance materials. By incorporating this compound into polymer networks, scientists have achieved enhanced mechanical properties and thermal stability, making it suitable for use in extreme environmental conditions.
In the field of pharmacology, 4-(m-tolylmethyl)Piperidine has garnered significant attention due to its ability to modulate ion channels and receptors. Preclinical studies have shown promising results in its potential to treat neurological disorders such as epilepsy and chronic pain. The compound's ability to interact with voltage-gated sodium channels has been extensively studied, with recent findings highlighting its selectivity and efficacy compared to traditional drugs.
Moreover, the synthesis of 4-(m-tolylmethyl)Piperidine has been optimized to address sustainability concerns. Green chemistry principles have been integrated into its production process, reducing waste and energy consumption. This aligns with global efforts to promote environmentally friendly chemical manufacturing practices.
From a structural perspective, the piperidine ring provides a rigid framework that enhances the molecule's stability and bioavailability. The m-tolylmethyl group introduces additional complexity by introducing both electron-donating and steric effects, which can be fine-tuned for specific applications. This balance of properties makes 4-(m-tolylmethyl)Piperidine a versatile tool in modern chemistry.
In conclusion, 4-(m-tolylmethyl)Piperidine (CAS No: 496056-53-2) stands out as a multifaceted compound with significant potential across various scientific domains. Its unique structure, combined with cutting-edge synthetic methods and applications in drug discovery and materials science, underscores its importance in contemporary research. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an even greater role in advancing both academic and industrial endeavors.
496056-53-2 (4-(m-tolylmethyl)piperidine) 関連製品
- 18495-82-4(4-(3-Phenylpropyl)piperidine)
- 111153-83-4(4-(m-tolyl)piperidine)
- 51069-11-5(4-Phenylquinuclidine)
- 67306-00-7(Fenpropidin)
- 73252-01-4(4-Phenylazepane)
- 180160-99-0(Piperidine,4-(2-naphthalenyl)-)
- 3540-95-2(Fenpiprane)
- 13603-25-3(3-Benzylpiperidine)
- 771-99-3(4-Phenylpiperidine)
- 31252-42-3(4-Benzylpiperidine)
